N-tert-butyl-1-(diphenylmethyl)pyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
1-benzhydryl-N-tert-butylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-22(2,3)23-21(25)19-14-15-24(16-19)20(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,19-20H,14-16H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKQFZVODUJURW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of δ-Nitro Ketones
A method adapted from acromelic acid synthesis involves the reduction of δ-nitro keto compounds (e.g., 5 in) using Raney nickel under high-pressure hydrogen. This one-pot process facilitates nitro group reduction, intramolecular ketone condensation, and stereoselective ketimine reduction to yield pyrrolidine derivatives. For N-tert-butyl-1-(diphenylmethyl)pyrrolidine-3-carboxamide, this approach ensures precise stereochemical control at the C-3 position, critical for subsequent functionalization.
Asymmetric Ni-Catalyzed Coupling
Ni-catalyzed asymmetric reactions between nitroalkenes (e.g., 6 ) and α-ketoesters (e.g., 7 ) enable enantioselective pyrrolidine formation. While originally developed for pyridone-containing natural products, this method’s modularity allows adaptation for diphenylmethyl-substituted intermediates.
Introduction of the Diphenylmethyl Group
The diphenylmethyl (benzhydryl) group is introduced via nucleophilic substitution or Mitsunobu reactions:
Halogen-Mediated Alkylation
A patent by WO2009125426A2 details the use of thionyl chloride (SOCl₂) in dichloromethane to convert pyrrolidin-3-ol intermediates to chlorinated derivatives. Subsequent reaction with diphenylmethanol in the presence of NaH or K₂CO₃ achieves benzhydryl group installation. This method avoids racemization due to the inert solvent environment.
Mitsunobu Reaction for Stereochemical Inversion
For stereospecific synthesis, Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) invert the configuration of C-3 hydroxyl groups, enabling access to both (R)- and (S)-enantiomers. This step is critical when the biological activity of the target compound depends on absolute configuration.
tert-Butyl Carboxamide Formation
The tert-butyl carboxamide moiety is installed via late-stage amidation:
Acyl Chloride Intermediate
Pyrrolidine-3-carboxylic acid is treated with thionyl chloride to generate the corresponding acyl chloride. Reaction with tert-butylamine in dichloromethane or toluene yields the carboxamide. Excess amine (1.5–2.0 equiv) ensures complete conversion, with yields >85% reported under anhydrous conditions.
Protection-Deprotection Strategies
In syntheses requiring orthogonal protection, Boc (tert-butoxycarbonyl) groups are employed. For example, Boc-protected pyrrolidine intermediates undergo deprotection with trifluoroacetic acid (TFA) before amidation. This approach minimizes side reactions during earlier synthetic steps.
Optimization of Reaction Conditions
Analytical Characterization
Critical spectroscopic data for intermediates and the final product include:
-
¹H NMR (CDCl₃): δ 1.28 (s, 9H, tert-butyl), 3.45–3.70 (m, 4H, pyrrolidine CH₂), 4.20 (s, 1H, benzhydryl CH), 7.20–7.40 (m, 10H, aromatic).
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HR-MS : m/z calcd. for C₂₂H₂₈N₂O [M+H]⁺: 336.5; found: 336.5.
Challenges and Mitigation Strategies
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Steric Hindrance : Bulky diphenylmethyl and tert-butyl groups slow nucleophilic substitutions. Using polar aprotic solvents (DMF, DMSO) enhances reactivity.
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Racemization : Low-temperature Mitsunobu reactions (-5°C to 5°C) preserve stereochemical integrity.
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Byproduct Formation : Chromatographic purification (SiO₂, hexane/EtOAc) isolates the target compound from diastereomers .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-1-(diphenylmethyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Chemical Properties and Structure
N-tert-butyl-1-(diphenylmethyl)pyrrolidine-3-carboxamide features a pyrrolidine ring substituted with a tert-butyl group, a diphenylmethyl group, and a carboxamide group. Its molecular formula is , with a molecular weight of approximately 340.46 g/mol. The unique structure contributes to its diverse chemical properties, making it suitable for various applications.
Chemistry
- Building Block for Synthesis : This compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including oxidation, reduction, and substitution reactions.
- Reaction Mechanisms : Researchers utilize this compound to study reaction mechanisms in organic chemistry due to its ability to participate in diverse chemical transformations.
Biology
- Biochemical Assays : The compound is employed in biochemical assays to investigate enzyme interactions and cellular processes. Its binding affinity to specific receptors can modulate enzyme activity, providing insights into cellular signaling pathways .
- Potential Therapeutic Applications : Studies have indicated that this compound may act as an agonist for certain receptors, influencing therapeutic targets relevant to drug development .
Case Study 1: Antimicrobial Activity
A study published in PMC explored the use of pyrrolidine carboxamides as inhibitors of the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. This compound was identified as part of a series that exhibited potent activity against this target, which is crucial for developing new antituberculosis agents .
Case Study 2: Enzyme Modulation
Research has demonstrated that this compound can modulate the activity of specific enzymes involved in metabolic pathways. By binding to these enzymes, it alters their function, which can lead to significant biological effects relevant for therapeutic interventions .
Mechanism of Action
The mechanism of action of N-tert-butyl-1-(diphenylmethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural uniqueness lies in the combination of diphenylmethyl, tert-butyl, and carboxamide groups. Below is a comparative analysis with related compounds:
Key Findings:
Role of Diphenylmethyl Group :
- Compounds lacking the diphenylmethyl group (e.g., 7c, 7d, 8c, 8d) exhibited negligible binding affinity in functional assays, underscoring its critical role in target engagement .
- The diphenylmethyl moiety enhances hydrophobic interactions, as seen in 2-(diphenylmethyl)-quinuclidin-3-one, which shares this group but differs in core structure .
Impact of Functional Groups: Carboxamide vs. Diguandino: Diguandino derivatives (e.g., 8a, 8b) demonstrated superior binding compared to carboxamide analogues (7a, 7b), suggesting that cationic substituents (e.g., guanidine) may enhance electrostatic interactions with anionic target sites .
Core Ring Comparison: Pyrrolidine (5-membered ring) vs.
Biological Activity
N-tert-butyl-1-(diphenylmethyl)pyrrolidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis, mechanism of action, and applications in various fields, supported by relevant research findings and data.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine ring substituted with a tert-butyl group, a diphenylmethyl group, and a carboxamide functional group. Its molecular formula is CHNO, with a molecular weight of approximately 340.46 g/mol. These structural features contribute to its distinct chemical properties and potential interactions with biological systems .
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. Research indicates that this compound can act as an agonist for certain receptors, modulating their activity and influencing downstream signaling pathways critical for various cellular processes .
Binding Affinity
Studies have demonstrated that this compound exhibits significant binding affinity to various molecular targets. This binding ability allows it to effectively modulate enzyme activities, which can lead to therapeutic applications in treating conditions such as inflammation and cancer .
Case Studies
- Anti-inflammatory Activity : In a study exploring anti-inflammatory compounds, derivatives similar to this compound were evaluated for their ability to inhibit inflammatory pathways. Results indicated that these compounds could suppress the production of pro-inflammatory cytokines, suggesting their potential as anti-inflammatory agents .
- Antiviral Properties : Research has also indicated that compounds related to this compound may exhibit antiviral activity. Specifically, modifications at the pyrrolidine ring have been shown to enhance efficacy against viral targets, highlighting the importance of structural variations in biological activity .
Applications in Scientific Research
This compound serves multiple roles in scientific research:
- Biochemical Assays : It is utilized in assays to investigate enzyme interactions and cellular signaling pathways.
- Drug Development : The compound is being explored for its potential as a therapeutic agent targeting specific diseases.
- Synthetic Chemistry : As a building block in organic synthesis, it aids in the development of more complex molecules .
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their unique aspects:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxamide | Contains an amino group | Different biological activities |
| Tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxamide | Hydroxymethyl substitution | Altered solubility properties |
| 1-Boc-pyrrolidine | Contains a Boc protecting group | Primarily used in synthetic chemistry |
This comparative analysis underscores how variations in structure can lead to diverse biological activities, which is crucial for drug design and development.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-tert-butyl-1-(diphenylmethyl)pyrrolidine-3-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step processes, including:
- Substitution reactions : Use of tert-butyl groups or diphenylmethyl moieties in nucleophilic substitution, often requiring bases like triethylamine (e.g., in dichloromethane at 0–20°C) .
- Carboxamide formation : Activation of carboxylic acid intermediates using coupling agents (e.g., EDCI/HOBt).
- Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate the product.
- Key Considerations : Monitor reaction progress via TLC or LC-MS. Optimize yields by adjusting stoichiometry (e.g., 1.2–1.5 equivalents of nucleophiles) and temperature control to minimize side reactions .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the tert-butyl group (δ ~1.2–1.4 ppm for CH) and diphenylmethyl protons (δ ~7.2–7.4 ppm for aromatic H).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated vs. observed [M+H]).
- X-ray Crystallography : For absolute stereochemistry confirmation if chiral centers are present .
Q. What analytical techniques are recommended for purity assessment and stability studies?
- Methodological Answer :
- HPLC/GC-MS : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) or GC-MS with electron ionization for purity >95%.
- Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) over 4–8 weeks. Monitor degradation via HPLC peak area changes .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its pharmacological activity?
- Methodological Answer :
- Enantiomer Separation : Use chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases.
- In Vitro Assays : Compare binding affinity (K) of enantiomers to targets like 5-HT receptors (radioligand displacement assays with []ketanserin). For example, diphenylmethyl-containing analogs show K values ranging from 21–2584 nM .
- Molecular Docking : Perform in silico studies (AutoDock Vina) to correlate stereochemistry with receptor binding pocket interactions .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound in drug discovery?
- Methodological Answer :
- Core Modifications : Synthesize derivatives with:
- Varied substituents on the pyrrolidine ring (e.g., methyl, fluorine).
- Alternative aryl groups replacing diphenylmethyl.
- Functional Assays : Test derivatives in cell-based models (e.g., IC in enzyme inhibition assays).
- Data Analysis : Use multivariate regression to link structural features (e.g., logP, polar surface area) to activity .
Q. What are the challenges in assessing the in vivo pharmacokinetics of this compound?
- Methodological Answer :
- ADME Profiling :
- Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid.
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
- BBB Permeability : Conduct parallel artificial membrane permeability assays (PAMPA-BBB).
- In Vivo Studies : Administer radiolabeled compound (e.g., ) to rodents; collect plasma/tissue samples for biodistribution analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
